molecular formula C12H12ClNO2 B1405886 1-(4-Chlorobenzyl)piperidine-2,4-dione CAS No. 1279723-89-5

1-(4-Chlorobenzyl)piperidine-2,4-dione

Cat. No.: B1405886
CAS No.: 1279723-89-5
M. Wt: 237.68 g/mol
InChI Key: IGPKQUCMVHUFEB-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Bonding Patterns

1-(4-Chlorobenzyl)piperidine-2,4-dione is a bicyclic organic compound featuring a piperidine ring substituted with two ketone groups at positions 2 and 4, and a 4-chlorobenzyl group attached to the nitrogen atom. The molecular formula is C₁₂H₁₂ClNO₂ , with a molar mass of 237.68 g/mol . The piperidine ring adopts a non-planar conformation due to the sp³ hybridization of the nitrogen atom, while the benzyl group introduces aromaticity and steric bulk.

The SMILES notation for the compound is C1CN(C(=O)CC1=O)CC2=CC=C(C=C2)Cl, which explicitly defines the connectivity of the piperidine ring, ketone functionalities, and chlorinated aromatic substituent. The InChIKey identifier, DCEXCMVFRCTUOL-UHFFFAOYSA-N, provides a unique digital representation of the structure, enabling precise database searches.

Table 1: Key Structural Identifiers
Property Value Source
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol
SMILES C1CN(C(=O)CC1=O)CC2=CC=C(C=C2)Cl
InChIKey DCEXCMVFRCTUOL-UHFFFAOYSA-N

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy :
While direct NMR data for 1-(4-Chlorobenzyl)piperidine-2,4-dione is limited in the provided sources, analogous compounds such as 1-(4-Chlorobenzoyl)piperidine-2,6-dione exhibit characteristic shifts. For example, the piperidine ring protons in similar structures resonate at δ 2.43 ppm (t, 4H) in DMSO-d6, while aromatic protons from the chlorophenyl group appear between δ 7.3–7.5 ppm . The carbonyl groups (C=O) in the dione moiety typically absorb in the 160–170 ppm range in ¹³C NMR spectra.

Infrared (IR) Spectroscopy :
The compound’s IR spectrum would show strong absorption bands near 1700 cm⁻¹ , corresponding to the stretching vibrations of the ketone groups. Aromatic C-Cl stretching is expected around 750 cm⁻¹ .

Mass Spectrometry :
High-resolution mass spectrometry (HRMS) of related piperidine-diones reveals molecular ion peaks matching their exact masses. For instance, a derivative with a molecular formula C₁₅H₁₂ClN₂O₂ exhibits an [M+H]⁺ peak at m/z 287.0582, consistent with theoretical calculations.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)8-14-6-5-11(15)7-12(14)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPKQUCMVHUFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)piperidine-2,4-dione typically involves the reaction of 4-chlorobenzyl chloride with piperidine-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of 1-(4-Chlorobenzyl)piperidine-2,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation and Functional Group Transformations

The keto groups at positions 2 and 4 undergo selective oxidation. For example, metachloroperbenzoic acid (MCPBA) oxidizes the dione to form 1-(4-chlorobenzyl)-1,3-benzoxazine-2,4-dione with 95% yield under optimized conditions . Catalyst screening revealed tetrabutylammonium bromide (TBAB) as critical for accelerating the reaction (Table 1).

Table 1: Catalyst optimization for oxidation with MCPBA

CatalystTime (h)Equiv. 4-ClBYield (%)
TBAB (10%)41.188
TBAB (20%)21.190

Alkylation and Nucleophilic Substitution

The chlorobenzyl group participates in nucleophilic substitution. Reacting with sodium hydride/lithium bases followed by alkyl halides (e.g., methyl iodide) yields 3,3,6-trisubstituted derivatives. For example, methylation at the 3-position achieves 65% yield using K₂CO₃ in acetone .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 5-position. Using Pd(OAc)₂/PCy₃HBF₄ , reactions with phenylboronic acid yield 78–95% products (Table 2) .

Table 2: Cross-coupling with phenylboronic acid

SubstrateCatalyst SystemYield (%)
1-(4-Chlorobenzoyl)piperidine-2,6-dionePd(OAc)₂/PCy₃HBF₄78.2
1-(4-Methoxybenzoyl)piperidine-2,6-dionePd(OAc)₂/PCy₃HBF₄94.6

Transamidation Reactions

The dione reacts with primary and secondary amines via transamidation . For instance, treatment with pyrrolidine and triethylamine in dichloromethane replaces the acyl group with an amide, achieving 63–95% yields .

Reduction and Ring-Opening Pathways

Reduction of the keto groups with NaBH₄ generates piperidine alcohols, though this pathway is less explored. Ring-opening via hydrolysis under acidic or basic conditions produces linear dicarboxylic acid derivatives .

Stability and Reactivity Trends

  • The 4-chlorobenzyl group enhances electrophilicity at the dione carbonyls, favoring nucleophilic attacks.

  • Steric hindrance from the benzyl substituent limits reactivity at the 3-position, directing modifications to the 5- and 6-positions .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chlorobenzyl)piperidine-2,4-dione features a piperidine ring substituted with a 4-chlorobenzyl group and two carbonyl groups at positions 2 and 4. This structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development: The compound is being explored as a lead structure for developing new pharmaceuticals. Its ability to interact with biological targets makes it suitable for designing drugs aimed at various diseases.
  • Antimicrobial Activity: Preliminary studies suggest that 1-(4-Chlorobenzyl)piperidine-2,4-dione exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

2. Biochemical Research

  • Enzyme Modulation: Research indicates that this compound can modulate enzyme activity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors or activators.
  • Receptor Interaction Studies: Investigations into its interaction with specific receptors could lead to insights into its potential therapeutic effects and mechanisms of action.

3. Synthetic Chemistry

  • Building Block for Complex Molecules: It serves as a versatile building block in the synthesis of more complex organic compounds, including those used in agrochemicals and specialty chemicals.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a prominent university tested the antimicrobial efficacy of 1-(4-Chlorobenzyl)piperidine-2,4-dione against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic disorders. The findings indicated that it effectively reduced enzyme activity, supporting its use as a template for developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidine-2,4-dione Derivatives

Piperidine-2,4-dione derivatives vary primarily in their N-substituents, which modulate physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties
1-(4-Chlorobenzyl)piperidine-2,4-dione C₁₂H₁₁ClNO₂ 4-Chlorobenzyl 236.45 High lipophilicity; potential CNS activity
1-(4-Fluorophenyl)piperidine-2,4-dione C₁₁H₁₀FNO₂ 4-Fluorophenyl 207.20 Enhanced metabolic stability due to fluorine
1-(4-Methoxybenzyl)piperidine-2,4-dione C₁₃H₁₅NO₃ 4-Methoxybenzyl 233.26 Increased solubility from methoxy group
1-Isopropylpiperidine-2,4-dione C₈H₁₃NO₂ Isopropyl 155.19 Lower molecular weight; simpler synthesis
1-(Cyclopropylmethyl)piperidine-2,4-dione C₉H₁₃NO₂ Cyclopropylmethyl 167.21 Conformational rigidity from cyclopropane

Key Observations:

  • Solubility: Methoxybenzyl derivatives exhibit better aqueous solubility due to the polar methoxy group, whereas chloro- and fluorophenyl analogs may require formulation optimization .
  • Synthetic Yields: Acylation reactions of piperidine precursors generally proceed in high yields (>80%), as seen in the synthesis of 1-acyl-spiroquinolines .

Biological Activity

1-(4-Chlorobenzyl)piperidine-2,4-dione is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

1-(4-Chlorobenzyl)piperidine-2,4-dione belongs to the piperidine family, characterized by a piperidine ring substituted with a 4-chlorobenzyl group and two keto groups at positions 2 and 4. The synthesis typically involves multi-step reactions starting from commercially available piperidones through methods such as the Ugi reaction or other condensation techniques.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antiviral Activity : Recent studies have highlighted its potential against various viruses, particularly coronaviruses. For instance, derivatives of piperidine have shown inhibitory effects on the main protease (Mpro) of SARS-CoV-2, indicating a promising avenue for antiviral drug development .
  • Anticancer Properties : Research has demonstrated that 1-(4-Chlorobenzyl)piperidine-2,4-dione and its derivatives possess significant anticancer activity. In vitro studies indicate that certain analogs can induce apoptosis in cancer cell lines, thus serving as potential chemotherapeutic agents .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . Additionally, it may exhibit urease inhibition properties, which could be beneficial in managing urinary infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of 1-(4-Chlorobenzyl)piperidine-2,4-dione. Key findings include:

  • Substitution Effects : The presence of electron-withdrawing groups like chlorine at the para position significantly enhances DPP4 inhibitory activity compared to unsubstituted analogs. For example, compounds with Cl substitutions demonstrated IC50 values in the range of 9–30 µM against DPP4, indicating strong inhibitory potential .
  • Comparative Analysis : Studies comparing various analogs have shown that modifications to the piperidine ring and substituents can lead to varying degrees of biological activity. For instance, compounds with additional halogen substitutions often exhibited improved potency against targeted enzymes or cancer cell lines .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of 1-(4-Chlorobenzyl)piperidine-2,4-dione:

  • Antiviral Efficacy : A study involving structural modifications of piperidines reported that certain derivatives effectively inhibited the SARS-CoV-2 Mpro with micromolar activity. The most potent compounds were identified through both in vitro assays and computational docking studies .
  • Anticancer Activity : In vitro tests on human cancer cell lines revealed that specific derivatives led to significant reductions in cell viability and induced apoptosis. The SAR analysis suggested that modifications at specific positions could enhance cytotoxicity while minimizing off-target effects .
  • Enzyme Inhibition Studies : Compounds derived from 1-(4-Chlorobenzyl)piperidine-2,4-dione were subjected to enzyme inhibition assays where they showed promising results in inhibiting AChE and urease activities. This suggests potential applications in treating neurodegenerative diseases and urinary tract infections .

Q & A

Q. What advanced techniques validate analytical methods for trace impurity detection?

  • Methodological Answer : Use mass spectrometry (e.g., HRMS-Orbitrap) for impurity profiling. Validate method robustness via ICH Q2(R1) guidelines: assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1–0.5 μg/mL), and precision (%RSD < 5%) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorobenzyl)piperidine-2,4-dione
Reactant of Route 2
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1-(4-Chlorobenzyl)piperidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.